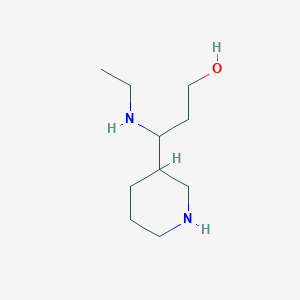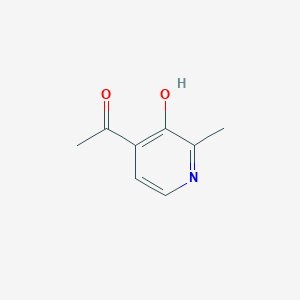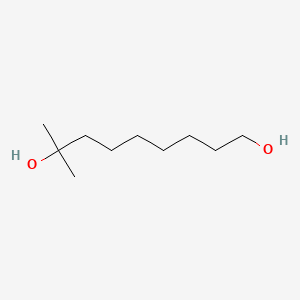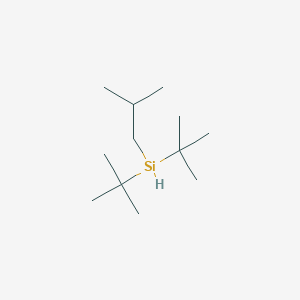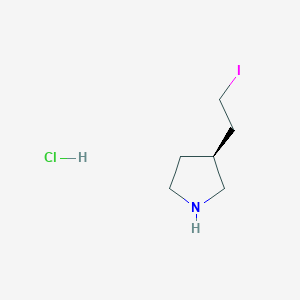
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is an azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation processes. This particular compound is notable for its application in various industrial and scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves a diazo coupling reaction. This process starts with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to maintain the pH.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar diazo coupling reactions but with optimized conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Corresponding amines such as 4-aminobenzenesulfonic acid and 6-amino-4-hydroxynaphthalene-2-sulphonic acid.
Substitution: Substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for inks and paints.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological molecules. The compound’s sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-4-hydroxynaphthalene-2-sulphonic acid: Shares a similar naphthalene structure but lacks the azo group.
4-Aminobenzenesulfonic acid: Contains the sulfonic acid group but lacks the naphthalene structure.
6-Amino-5-((4-nitrophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid: Similar structure with a nitro group instead of an amino group.
Uniqueness
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its combination of an azo group, amino groups, and sulfonic acid group, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring water solubility and vibrant coloration.
Eigenschaften
CAS-Nummer |
59836-94-1 |
|---|---|
Molekularformel |
C16H14N4O4S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
6-amino-5-[(4-aminophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N4O4S/c17-10-2-4-11(5-3-10)19-20-16-13(18)6-1-9-7-12(25(22,23)24)8-14(21)15(9)16/h1-8,21H,17-18H2,(H,22,23,24) |
InChI-Schlüssel |
SEBMYYJENAJZOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



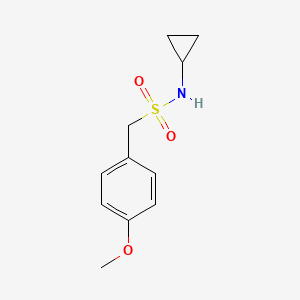
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)

